1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine
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Overview
Description
1,1,1-Trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine is an organic compound with the molecular formula C9H9F3N2O2. It is typically a solid compound, appearing as white to pale yellow crystals . This compound is notable for its trifluoromethyl group and nitrobenzyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine involves several steps. One common method includes the reaction of 1,1,1-trifluoroacetone with N-methylamine and 4-nitrobenzyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1,1-Trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitrobenzyl derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Scientific Research Applications
1,1,1-Trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitrobenzyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1,1,1-Trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine can be compared with similar compounds such as:
1,1,1-Trifluoro-N-methyl-N-(4-chlorobenzyl)methanamine: This compound has a chlorobenzyl group instead of a nitrobenzyl group, resulting in different reactivity and applications.
1,1,1-Trifluoro-N-methyl-N-(4-methylbenzyl)methanamine:
1,1,1-Trifluoro-N-methyl-N-(4-hydroxybenzyl)methanamine: The hydroxybenzyl group introduces additional hydrogen bonding capabilities, affecting the compound’s interactions and stability.
This compound stands out due to its unique combination of trifluoromethyl and nitrobenzyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9F3N2O2 |
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Molecular Weight |
234.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-methyl-N-[(4-nitrophenyl)methyl]methanamine |
InChI |
InChI=1S/C9H9F3N2O2/c1-13(9(10,11)12)6-7-2-4-8(5-3-7)14(15)16/h2-5H,6H2,1H3 |
InChI Key |
CHTJXAOAVZOMKN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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